molecular formula C7H17NO2 B7978255 2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL

Cat. No.: B7978255
M. Wt: 147.22 g/mol
InChI Key: BSMNFSOFRLILHX-UHFFFAOYSA-N
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Description

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL is an organic compound with the molecular formula C6H15NO2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL typically involves the reaction of propylene oxide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}(\text{OH})\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a stabilizer for certain biological samples.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Another compound with similar structural features but different functional groups.

    2-Hydroxypropylamine: Shares the hydroxypropyl group but lacks the methylamino group.

Uniqueness

2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[1-hydroxypropan-2-yl(methyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(5-9)8(3)4-7(2)10/h6-7,9-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNFSOFRLILHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85154-18-3
Record name 2-[(2-Hydroxypropyl)methylamino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85154-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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